6-ethoxy-2H-chromene-3-carbonitrile
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Overview
Description
6-Ethoxy-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological and physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method yields the compound in high purity and efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted chromenes, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Ethoxy-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties.
Mechanism of Action
The mechanism by which 6-ethoxy-2H-chromene-3-carbonitrile exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carbonitrile: Known for its antimicrobial and antifungal properties.
6-Methoxy-2H-chromene-3-carbonitrile: Exhibits similar biological activities but with different physicochemical properties.
Uniqueness
6-Ethoxy-2H-chromene-3-carbonitrile is unique due to its ethoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-ethoxy-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-14-11-3-4-12-10(6-11)5-9(7-13)8-15-12/h3-6H,2,8H2,1H3 |
InChI Key |
JPQVESMWNFHWAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCC(=C2)C#N |
Origin of Product |
United States |
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